molecular formula C18H13BrNO2- B14726853 6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate CAS No. 6742-55-8

6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B14726853
CAS No.: 6742-55-8
M. Wt: 355.2 g/mol
InChI Key: IJKOKQJXLDYBKI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylamine and 3-methyl-2-bromoquinoline.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the quinoline core.

    Bromination: The quinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains .

Scientific Research Applications

6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to the presence of both the bromine atom and the 4-methylphenyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in research and industry .

Properties

CAS No.

6742-55-8

Molecular Formula

C18H13BrNO2-

Molecular Weight

355.2 g/mol

IUPAC Name

6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C18H14BrNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22)/p-1

InChI Key

IJKOKQJXLDYBKI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2C)C(=O)[O-]

Origin of Product

United States

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